tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate

Lipophilicity CCR5 Antagonist SAR

This Boc-protected pyridylpiperazine features a unique 5-(tert-butylthio) substituent that introduces steric bulk and elevated lipophilicity (estimated π ≈ 1.5–2.0) compared to methyl, halo, or unsubstituted analogs. The Boc group enables selective N-4 diversification without competing N-1 reactivity—a critical advantage over the free-amine analog (CAS 1355208-08-0). Deploy this scaffold in CCR5 antagonist programs (HIV-1 entry, rheumatoid arthritis, asthma, COPD) to maintain target engagement while exploring sub-pocket tolerance via photoaffinity labeling or fluorescent probe generation.

Molecular Formula C18H29N3O2S
Molecular Weight 351.5 g/mol
Cat. No. B11794833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate
Molecular FormulaC18H29N3O2S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C
InChIInChI=1S/C18H29N3O2S/c1-17(2,3)23-16(22)21-11-9-20(10-12-21)15-8-7-14(13-19-15)24-18(4,5)6/h7-8,13H,9-12H2,1-6H3
InChIKeyLSKFCHINVWINOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate – A Research Intermediate with a Thioether-Modified Pyridylpiperazine Scaffold for CCR5 Antagonism


tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate belongs to the class of Boc-protected, thioether-substituted pyridylpiperazines. Preliminary pharmacological screening indicates that this compound functions as a CCR5 antagonist [1], a mechanism exploited in therapeutic candidates targeting HIV entry, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1]. The tert-butylthio substituent enhances lipophilicity and steric bulk relative to unsubstituted or smaller alkylthio analogs, which can influence target binding kinetics and metabolic stability within the piperazine-based CCR5 antagonist chemotype [2]. However, publicly available quantitative head-to-head comparator data for this specific compound remain limited, placing it primarily as a synthetic intermediate or tool compound for structure-activity relationship (SAR) exploration rather than a clinically advanced lead.

Why Generic tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate Cannot Be Replaced by Unsubstituted or Methyl-Only Pyridylpiperazine Analogs


The in-class pyridylpiperazine backbone is shared by numerous CCR5 antagonists, but the specific substitution pattern of the pyridine ring fundamentally alters pharmacological outcome. The tert-butylthio group at the 5-position of the pyridine introduces significant hydrophobicity and steric bulk . This contrasts sharply with analogs bearing alternative substituents at the same position, such as methyl, halogen, or unsubstituted variants. In the broader CCR5 antagonist literature, replacement of a hydrophobic thioether with a smaller moiety frequently results in order-of-magnitude shifts in IC₅₀ values [1]. Consequently, generic substitution by a structurally similar Boc-piperazine intermediate lacking the explicit tert-butylthio substitution risks loss of target engagement or altered selectivity profiles that are not predictable from the core scaffold alone.

Quantitative Differentiation Evidence for tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate Versus Structural Analogs


Lipophilicity Enhancement by the tert-Butylthio Substituent Relative to Unsubstituted Pyridylpiperazines

The tert-butylthio group at the 5-position of the pyridine ring confers a tangible increase in calculated logP compared to the unsubstituted parent scaffold. While a direct experimental logD measurement for this specific compound is not publicly available, the structural contribution of the tert-butylthio moiety can be benchmarked against the known Hansch π-value for the tert-butylthio fragment (estimated π ≈ 1.5–2.0) [1]. This represents a substantial lipophilicity increment over hydrogen (π = 0), methyl (π ≈ 0.5), or even chloro (π ≈ 0.7) substituents at the same position. For CCR5-targeting chemotypes, enhanced lipophilicity has been repeatedly correlated with improved membrane partitioning and target residence time [2].

Lipophilicity CCR5 Antagonist SAR

Differentiation from the Boc-Deprotected Analog 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine for Synthetic Utility

tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate carries a Boc-protecting group on the piperazine N-1 nitrogen, whereas the analog 1-(5-(tert-butylthio)pyridin-2-yl)piperazine (CAS 1355208-08-0) presents a free secondary amine at that position [1]. In the context of parallel medicinal chemistry synthesis, the Boc-protected variant enables selective N-4 derivatization without competing reactivity at N-1, providing a chemodivergent handle that is lost in the deprotected analog. This difference is critical for constructing focused libraries where preservation of the tert-butylthio pharmacophore is required while diversifying the piperazine terminus.

Synthetic Chemistry Protecting Group Drug Design

CCR5 Antagonist Class-Level Potency Data Compared to the Benchmark CCR5 Antagonist Maraviroc

A preliminary pharmacological screening identified tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate as a CCR5 antagonist [1]. Although no direct IC₅₀ value is available for this specific compound, the most potent piperazine-based CCR5 antagonists in the literature achieve cellular fusion IC₅₀ values in the low nanomolar range. For example, the approved CCR5 antagonist maraviroc exhibits an IC₅₀ of 0.1–0.5 nM in PBMC-based HIV entry assays, while a related pyridylpiperazine lead, compound 23h from Liu et al. (2013), shows a CCR5 fusion IC₅₀ of 6.29 µM [2]. The Boc-protected piperazine scaffold studied here shares the core pharmacophore elements of these ligands but its precise potency position within this spectrum remains unquantified.

CCR5 HIV Entry Inhibitor Antiviral

Application Scenarios for tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate Based on the Evidence Profile


Lead Optimization for CCR5-Mediated Inflammatory and HIV Entry Indications

The compound serves as a CCR5 antagonist scaffold [1] and can be deployed in hit-to-lead optimization programs targeting HIV-1 entry, rheumatoid arthritis, asthma, or COPD [2]. Its Boc-protected piperazine nitrogen permits modular diversification at the N-4 position without disturbing the tert-butylthio pharmacophore, enabling SAR expansion campaigns that maintain core target engagement.

Orthogonal Synthetic Intermediate for Piperazine Library Construction

The Boc group differentiates this intermediate from the free-amine analog (CAS 1355208-08-0), allowing it to be used as a monoprotected building block [1]. This is particularly valuable in parallel medicinal chemistry where N-4 functionalization must proceed without competing N-1 reactivity, a limitation that the deprotected analog cannot overcome.

Physicochemical Profiling of Thioether-Substituted Pyridylpiperazines

The tert-butylthio group introduces a quantifiable lipophilicity increment (estimated π ≈ 1.5–2.0) relative to unsubstituted, methyl, or halo analogs [1]. This makes the compound a suitable probe for systematic studies correlating thioether lipophilicity with membrane permeability, metabolic stability, and off-target binding within the pyridylpiperazine chemotype.

Tool Compound for CCR5 Binding Site Topography Studies

The steric bulk of the tert-butylthio moiety can be exploited in structure-based drug design to probe sub-pocket tolerance within the CCR5 transmembrane binding cavity. Combined with the Boc handle for further derivatization, the compound is suited for photoaffinity labeling or fluorescent probe generation to map ligand-receptor interactions.

Quote Request

Request a Quote for tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.